

electronic and optical properties of aluminum phosphide bilayers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Aluminum phosphide

CAS No.: 20859-73-8

Cat. No.: B1213652

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An In-depth Technical Guide on the Electronic and Optical Properties of **Aluminum Phosphide** Bilayers

Foreword

Aluminum Phosphide (AIP), a member of the III-V semiconductor family, has traditionally been utilized in applications demanding high-power and high-frequency performance due to its substantial bandgap.[1][2] The dawn of two-dimensional (2D) materials has pivoted scientific inquiry towards the novel characteristics of AIP when scaled down to monolayer and few-layer thicknesses. Theoretical explorations forecast that AIP bilayers possess a diverse and tunable array of electronic and optical properties, heralding them as formidable contenders for the next wave of nanoelectronic and optoelectronic devices.[3]

This technical guide offers a thorough exposition of the current theoretical understanding of the electronic and optical properties inherent to AIP bilayers. It is meticulously crafted for researchers, scientists, and professionals in the fields of materials science and drug development with an interest in the foundational attributes and potential applications of this nascent 2D material. Moreover, this document delineates prospective synthesis strategies and

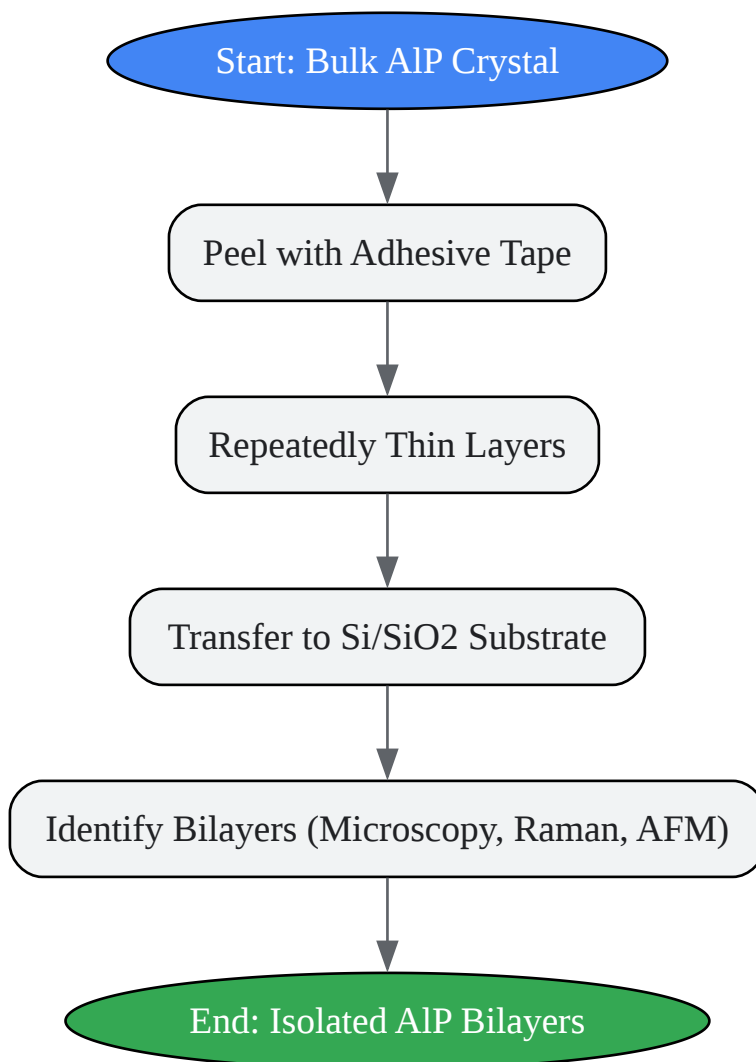
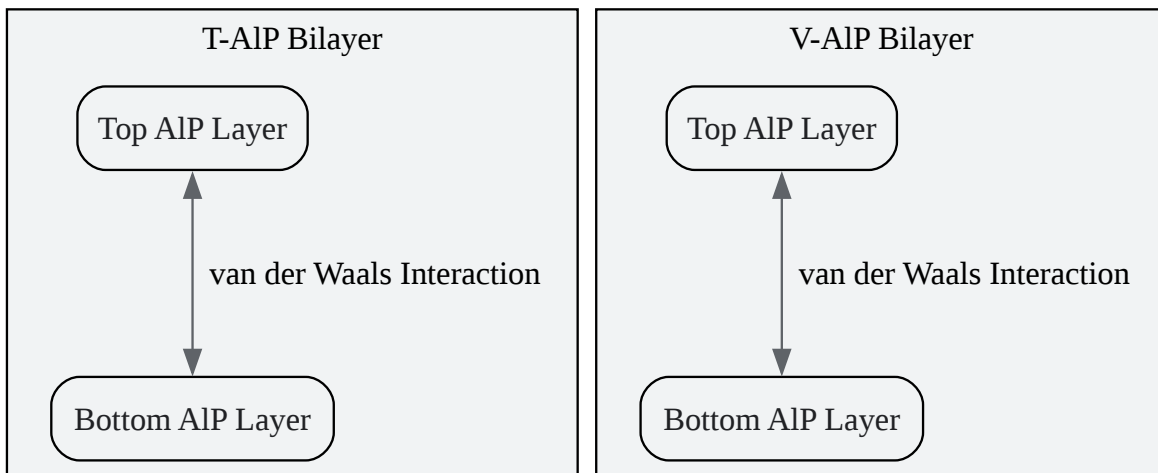
exhaustive experimental protocols for the characterization of AIP bilayers, presenting a clear trajectory for forthcoming experimental pursuits. The amalgamation of technical precision with field-tested insights aims to furnish a self-validating framework for the exploration of this novel material.

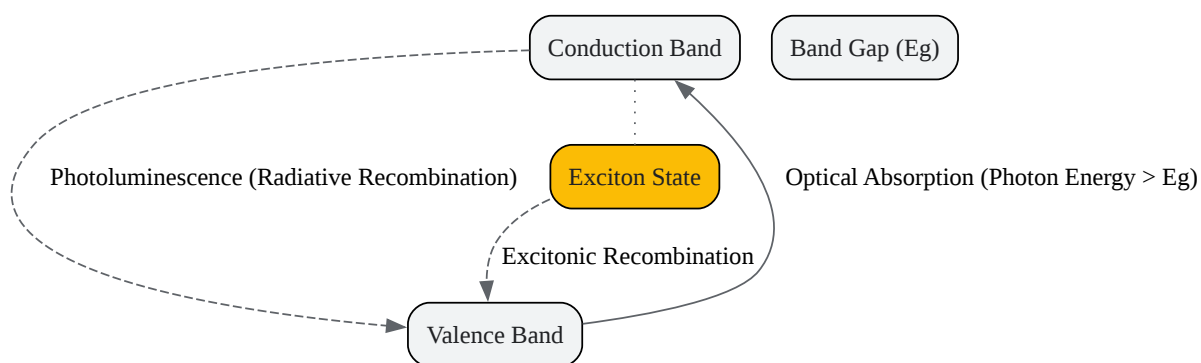
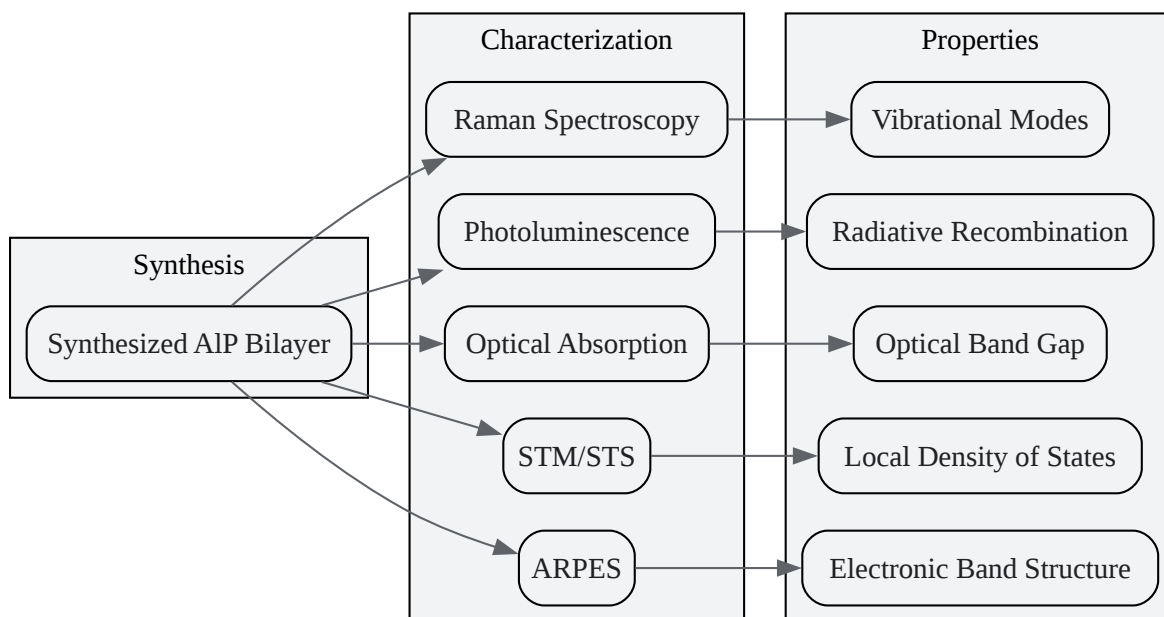
Theoretical Underpinnings: The Predicted Attributes of AIP Bilayers

Computational investigations, predominantly leveraging density functional theory (DFT), have been pivotal in forecasting the structural, electronic, and optical characteristics of AIP bilayers. These theoretical inquiries lay the groundwork and provide a guiding framework for experimental endeavors.

Crystal Structures of AIP Bilayers

Theoretical models have predicted several stable and metastable allotropes of AIP bilayers. The most extensively studied configurations are the T-AIP (tetragonal), V-AIP (V-shaped), and the T/V-AIP van der Waals heterostructure. The stacking arrangement and the interlayer separation are critical determinants of the bilayer's intrinsic properties.





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Sources

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